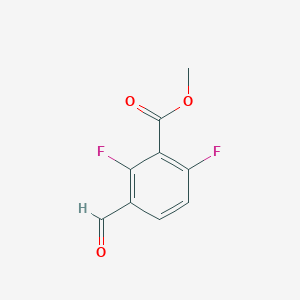

methyl 5-amino-1,3,4-thiadiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring of three nitrogen atoms, one sulfur atom, and one carbon atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [1,3,4] thiadiazolo [3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5 H -1, 3,4-thiadiazolo [3, 2-a]pyrimidine to give the corresponding sulfides have also been studied .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-Amino-5-methyl-1,3,4-thiadiazole, has been reported . The structure consists of a thiadiazole ring with an amino group at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5 H -1, 3,4-thiadiazolo [3, 2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Amino-5-methyl-1,3,4-thiadiazole, have been reported . It is a solid with a melting point of 223-228 °C .Applications De Recherche Scientifique

Antibacterial Activity

1,3,4-Thiadiazole molecules, which include methyl 5-amino-1,3,4-thiadiazole-2-carboxylate, have been studied for their antibacterial activity. They have been found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

DNA Binding

These molecules have also been investigated for their interaction with calf thymus-DNA (CT-DNA). This interaction was studied using UV-vis spectroscopic methods .

Synthesis of Symmetric Amines

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate has been used as a nitrogen-transfer reagent in the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides .

Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH)

Some derivatives of 1,3,4-thiadiazole-2-amine have been studied as inhibitors of IMPDH, an enzyme involved in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cancer cells and the replication of certain viruses .

Synthesis of Heterocyclic Compounds

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate may be used in the synthesis of 9-methylthio-7,7-dioxo-7,7a-dihydro-5-oxo-7λ6,10-dithia-8,11-diaza-cyclopenta[b]phenantren-6-one .

Component of Medicinally Important Enzyme Inhibitors, Azo Dyes, and Cephalosporin Antibiotics

The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole has been used as a potential pesticide, and as a component of medicinally important enzyme inhibitors, azo dyes, and cephalosporin antibiotics .

Mécanisme D'action

Target of Action

Methyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a derivative of the 1,3,4-thiadiazole scaffold It’s known that 1,3,4-thiadiazole derivatives have shown considerable antibacterial activity against certain strains . They also target the respiratory system .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can interact with multiple receptors, altering their function .

Biochemical Pathways

1,3,4-thiadiazole derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of fluorine into a molecule can influence its intrinsic potency, metabolic pathways, membrane permeability, and pharmacokinetic properties .

Result of Action

1,3,4-thiadiazole derivatives have shown anticancer properties , suggesting that they may induce cell death in cancer cells.

Action Environment

It’s known that the structural moiety of the trifluoromethyl group has various classes of bioactive organic molecules, which exhibit a wide range of biological properties .

Safety and Hazards

Orientations Futures

The development of new compounds based on the thiadiazole scaffold is a promising area of research. For instance, the synthesis of novel [1,3,4] thiadiazolo [3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . This suggests that “methyl 5-amino-1,3,4-thiadiazole-2-carboxylate” and similar compounds could be further explored for their potential applications in various fields, including medicinal chemistry and drug discovery .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves the reaction of thiosemicarbazide with ethyl chloroformate to form ethyl N-(1,3,4-thiadiazol-2-yl)carbamate, which is then treated with methyl iodide to yield the final product.", "Starting Materials": [ "Thiosemicarbazide", "Ethyl chloroformate", "Methyl iodide" ], "Reaction": [ "Thiosemicarbazide is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl N-(1,3,4-thiadiazol-2-yl)carbamate.", "The resulting ethyl N-(1,3,4-thiadiazol-2-yl)carbamate is then treated with methyl iodide in the presence of a base such as potassium carbonate to yield methyl 5-amino-1,3,4-thiadiazole-2-carboxylate.", "The final product can be purified by recrystallization from a suitable solvent such as ethanol." ] } | |

Numéro CAS |

227958-69-2 |

Nom du produit |

methyl 5-amino-1,3,4-thiadiazole-2-carboxylate |

Formule moléculaire |

C4H5N3O2S |

Poids moléculaire |

159.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.